Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride
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Overview
Description
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride is a complex compound that combines several functional groups and elements. This compound is often used in various chemical reactions, particularly in catalysis and organic synthesis. It is known for its stability and effectiveness in facilitating reactions that involve the formation of carbon-carbon and carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with 2,6-dimethoxybiphenyl under inert atmosphere conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. The compound is often produced in bulk quantities for use in various applications, including pharmaceuticals and fine chemicals .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often used as intermediates in further chemical synthesis and industrial applications .
Scientific Research Applications
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a ligand in various catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in catalytic reactions. The compound coordinates with palladium or other metal centers to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of aryl halides and amines, leading to the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but different functional groups.
Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Similar ligand used in different catalytic reactions.
Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: Another variant with additional methoxy groups.
Uniqueness
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is unique due to its specific combination of functional groups and its effectiveness in catalysis. Its ability to stabilize transition states and facilitate various types of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C39H58ClNO3PPd- |
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Molecular Weight |
761.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C26H35O2P.C8H11N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-5H,6-7,9H2;1-4H3;1H;/p-1 |
InChI Key |
FAPYCEAZDJFBCB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)CCN.[Cl-].[Pd] |
Origin of Product |
United States |
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